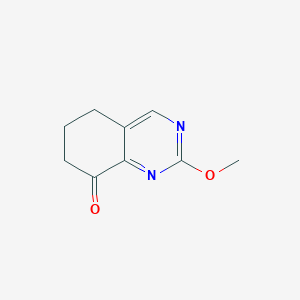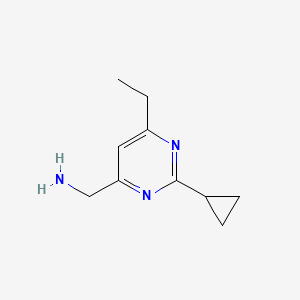
(2-Cyclopropyl-6-ethylpyrimidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropyl-6-ethylpyrimidin-4-yl)methanamine is a heterocyclic compound featuring a pyrimidine ring substituted with cyclopropyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-6-ethylpyrimidin-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-6-ethylpyrimidine with methanamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-6-ethylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines and amine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (2-Cyclopropyl-6-ethylpyrimidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of particular interest for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-6-ethylpyrimidin-4-yl)methanamine involves its interaction with molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific biological pathways. This interaction can lead to various physiological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(2-Cyclopropyl-6-methylpyridin-4-yl)methanamine: This compound shares a similar structure but with a methyl group instead of an ethyl group.
(2-Cyclopropyl-6-methylpyrimidin-4-yl)methanamine: Similar to the target compound but with a methyl group.
Uniqueness
(2-Cyclopropyl-6-ethylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
(2-cyclopropyl-6-ethylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C10H15N3/c1-2-8-5-9(6-11)13-10(12-8)7-3-4-7/h5,7H,2-4,6,11H2,1H3 |
InChI Key |
IZCLOAUIMJSVDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
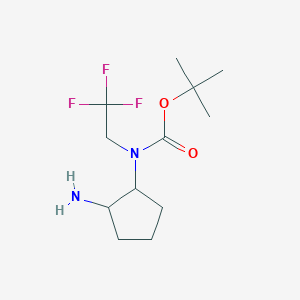
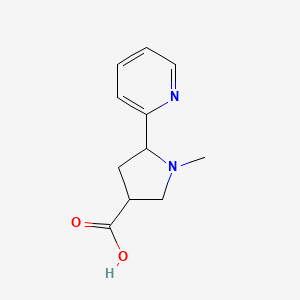
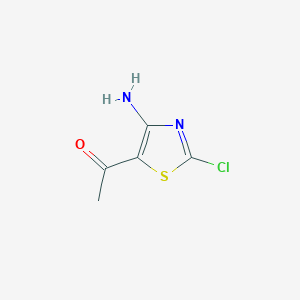
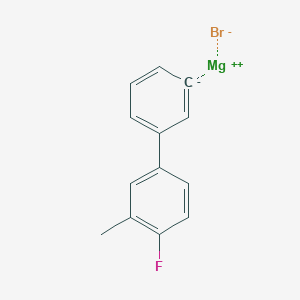
![1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol](/img/structure/B14886486.png)
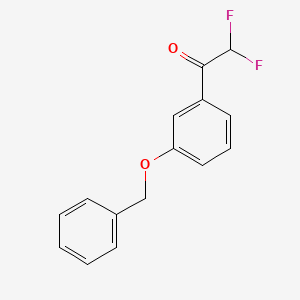
![1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14886501.png)
![(3'R,4'S,5'R)-6''-Chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxylic acid](/img/structure/B14886505.png)
![8-Cyclopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14886509.png)
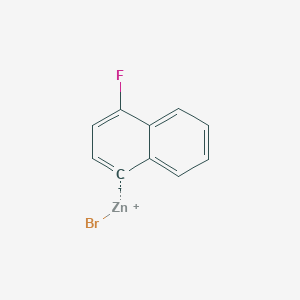
![1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14886515.png)
